6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Overview
Description
“6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The molecular structure of “6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The predicted boiling point of “6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” is 267.3±40.0 °C and its predicted density is 1.154±0.06 g/cm3 .Scientific Research Applications
Biological Activity
Pyrrolo[3,2-c]pyridine derivatives, which include “6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine”, show inhibitory effects against FMS kinase . This makes them promising candidates for the development of anticancer and antiarthritic drugs .
Anticancer Therapy
Drugs containing a pyrrolopyridine scaffold, such as Vemurafenib or Pexidartinib, are used in anticancer therapy . These drugs have shown potential in the treatment of various types of cancer .
Anti-arthritic Drug Development
The inhibitory effect of pyrrolo[3,2-c]pyridine derivatives against FMS kinase also makes them potential candidates for the development of anti-arthritic drugs .
Antiproliferative Activity
Pyrimidine-derived indole ribonucleosides, which include “6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine”, have been synthesized and tested for in vitro antiproliferative activity . They have shown notable cytotoxicity in HepG2 cells and THP-1 with IC50 of 0.175 and 1.565 μM .
Antiviral Activity
These compounds have also been tested for antiviral activity against Dengue virus and anti-hepatitis C virus . This suggests that “6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” could potentially be used in the development of antiviral drugs .
Future Directions
The future directions for the research on “6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” could involve further exploration of its synthesis methods, detailed study of its molecular structure, investigation of its chemical reactions, elucidation of its mechanism of action, comprehensive analysis of its physical and chemical properties, and assessment of its safety and hazards. These aspects can provide valuable insights for the development of new drugs and therapies .
properties
IUPAC Name |
6-chloro-3,3-dimethyl-1,2-dihydropyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-9(2)5-12-7-3-8(10)11-4-6(7)9/h3-4,12H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHOANPBPZQWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC(=NC=C21)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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